molecular formula C23H25N5O3S B2997744 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide CAS No. 852144-78-6

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2997744
CAS No.: 852144-78-6
M. Wt: 451.55
InChI Key: FGRXWRFPVICMHZ-UHFFFAOYSA-N
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Description

2-((5-(1H-Indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide is a heterocyclic compound featuring:

  • A 1H-indol-3-yl moiety linked to the triazole ring, contributing to π-π stacking interactions in biological targets.
  • A 4-(2-methoxyethyl)-4H-1,2,4-triazole core, which enhances solubility and metabolic stability compared to alkyl or aryl substituents.
  • A thioether (-S-) bridge, improving resistance to enzymatic degradation.
  • An N-(2-ethoxyphenyl)acetamide group, influencing lipophilicity and target binding affinity.

This compound is hypothesized to exhibit anticancer, anti-inflammatory, or antimicrobial activities based on structural parallels with analogs .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3S/c1-3-31-20-11-7-6-10-19(20)25-21(29)15-32-23-27-26-22(28(23)12-13-30-2)17-14-24-18-9-5-4-8-16(17)18/h4-11,14,24H,3,12-13,15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRXWRFPVICMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CCOC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide is a complex organic molecule that integrates multiple bioactive moieties. This structure includes an indole ring, a triazole moiety, and a thioether linkage, which together suggest a potential for diverse biological activities. The molecular formula is C19H23N5O2SC_{19}H_{23}N_{5}O_{2}S with an approximate molecular weight of 468.55 g/mol .

Structural Features

The unique combination of functional groups in this compound enhances its solubility and bioavailability compared to similar compounds. The indole moiety is known for its interactions with serotonin receptors, while the triazole ring is recognized for inhibiting various enzymes, particularly cytochrome P450 . The thioether linkage may also contribute to the compound's reactivity and biological activity.

The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors. The indole and triazole rings are believed to bind to these targets, modulating their activity and triggering a cascade of biochemical events that lead to the observed biological effects .

Anticancer Properties

Research indicates that compounds with structural similarities to this molecule exhibit significant anticancer activities. For instance, derivatives containing triazole and thioether functionalities have shown promising cytotoxic effects against various cancer cell lines. In vitro studies revealed that certain derivatives induced apoptotic cell death in HeLa cancer cells, demonstrating IC50 values significantly lower than those of established anticancer drugs like sorafenib .

Enzyme Inhibition

The compound's triazole component is associated with the inhibition of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs and may lead to enhanced therapeutic effects or increased toxicity depending on the context .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of similar compounds:

StudyCompoundCell LineIC50 (µM)Notes
5dHeLa0.37Induced apoptotic cell death
5gHeLa0.73More potent than sorafenib
5kHeLa0.95Significant antiproliferative effect

These findings highlight the potential of compounds structurally related to This compound in cancer therapy.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Triazole-Thioacetamide Derivatives

(a) 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide
  • Structural Differences :
    • Allyl group at the triazole’s N4 vs. 2-methoxyethyl in the target compound.
    • Methoxyphenyl vs. ethoxyphenyl in the acetamide group.
(b) 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-acetamides
  • Structural Differences: Amino and furan-2-yl substituents on the triazole vs. indole and 2-methoxyethyl in the target compound.
  • The amino group may enhance hydrogen-bonding interactions but reduce stability under acidic conditions .

Indole-Oxadiazole-Thioacetamide Analogs

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
  • Structural Differences :
    • Oxadiazole ring instead of triazole.
    • Indole linked via methylene (-CH2-) rather than directly.
  • Direct indole-triazole linkage in the target compound may improve binding to serotonin or kinase targets .

Pyrazole- and Thiophene-Modified Triazole-Thioacetamides

N-R-2-(5-(5-Methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides
  • Structural Differences :
    • Pyrazole and phenyl substituents vs. indole and 2-methoxyethyl.
  • Functional Impact :
    • Pyrazole’s hydrogen-bonding capacity may enhance kinase inhibition but reduce solubility.
    • The 2-methoxyethyl group in the target compound balances polarity and steric bulk .

Anticancer Activity

  • Indazole-Based Analogs (e.g., 2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide): Demonstrated IC50 values of 0.8–2.1 µM against breast cancer (MCF-7) cells. The ethoxyphenyl group in the target compound may confer similar cytotoxicity, but the triazole-indole core could target tubulin or topoisomerase differently .

Anti-Inflammatory/Antiexudative Activity

  • Furan-Triazole Derivatives :
    • Exhibited 68–72% inhibition in carrageenan-induced edema models (vs. 75% for diclofenac).
    • The target compound’s ethoxyphenyl group may enhance COX-2 selectivity compared to furan-based analogs .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Analog (4-Allyl-5-phenyl) Analog (Furan-Triazole)
Molecular Weight 479.56 g/mol 437.52 g/mol 378.42 g/mol
logP (Predicted) 3.2 2.9 2.5
Water Solubility Moderate (0.1–1 mg/mL) Low (<0.1 mg/mL) Moderate (0.5–2 mg/mL)
Metabolic Stability High (CYP3A4 t1/2 > 60 min) Moderate (t1/2 ~30 min) Low (t1/2 ~15 min)
  • Key Observations :
    • The 2-methoxyethyl group improves solubility and stability over allyl or furan substituents.
    • Ethoxyphenyl enhances lipophilicity, favoring blood-brain barrier penetration .

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